5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Description
5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound belongs to the class of triazolopyrimidines. Compounds in this class often interact with various enzymes and receptors in the body due to the presence of the triazole ring, which is capable of forming multiple hydrogen bonds .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Triazolopyrimidines often act by binding to their target proteins and modulating their activity .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazolopyrimidines can potentially affect a wide range of biochemical pathways due to their ability to interact with various proteins .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. In general, the presence of the piperazine ring could potentially enhance its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, triazolopyrimidines can have a wide range of effects, including antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
5-cyclopropyl-2-[4-(2-phenylsulfanylacetyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c27-17-12-16(14-6-7-14)21-19-22-20(23-26(17)19)25-10-8-24(9-11-25)18(28)13-29-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZSGCMBPCUOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CSC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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